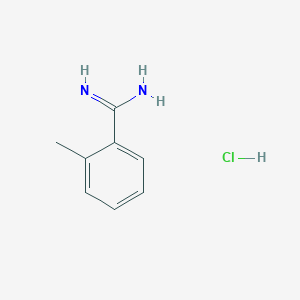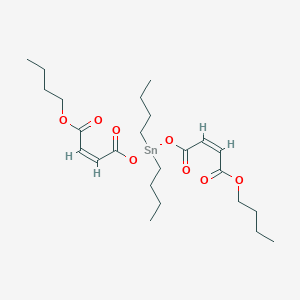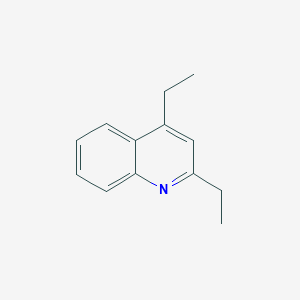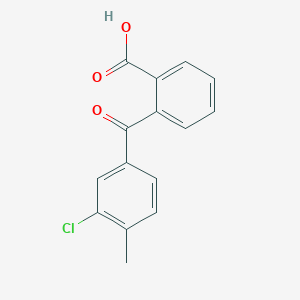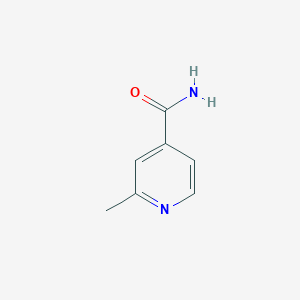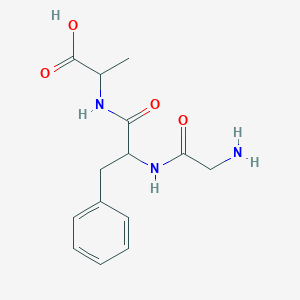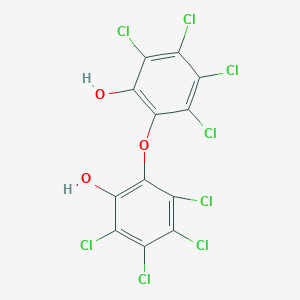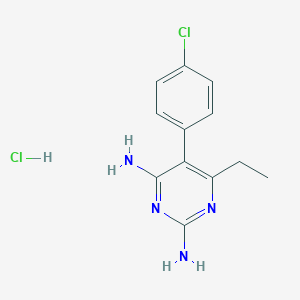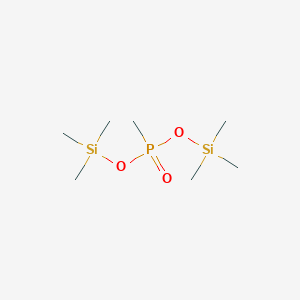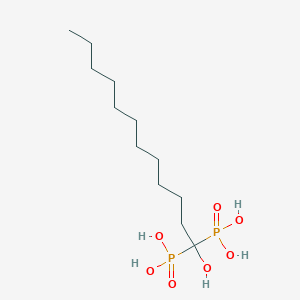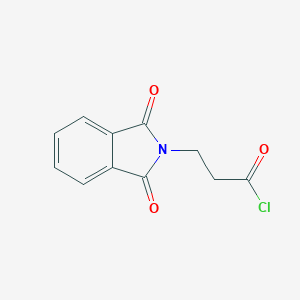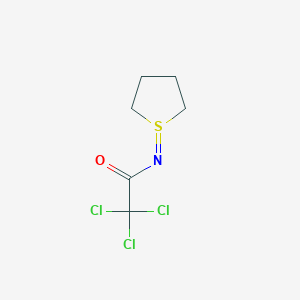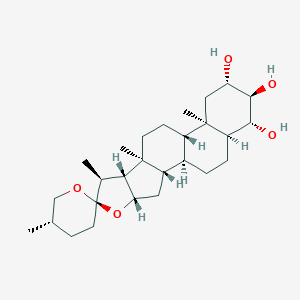
Diotigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diotigenin is a natural steroid compound that is found in various plants, such as Fenugreek, Trigonella foenum-graecum, and Smilax china. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of Diotigenin is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. For example, Diotigenin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
Diotigenin has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the levels of glucose and insulin in the blood, which may be beneficial for individuals with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diotigenin in lab experiments is that it is a natural compound, which may be safer than synthetic compounds. Additionally, Diotigenin is readily available from natural sources, such as Fenugreek seeds. One limitation of using Diotigenin in lab experiments is that it may be difficult to obtain pure samples of the compound, which may affect the accuracy of the results.
Direcciones Futuras
There are many potential future directions for research on Diotigenin. One area of interest is its potential as an anti-cancer agent. Studies have shown that Diotigenin can inhibit the growth of various types of cancer cells, including breast, colon, and lung cancer cells. Another area of interest is its potential as an anti-inflammatory agent. Diotigenin has been shown to reduce inflammation in various animal models, and further research is needed to determine its effectiveness in humans. Finally, Diotigenin may have potential as a treatment for diabetes, as it has been shown to improve glucose metabolism in animal models. Further research is needed to determine its effectiveness in humans.
Conclusion
Diotigenin is a natural steroid compound that has been studied extensively for its potential therapeutic properties. It can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. Diotigenin has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and its mechanism of action is related to its ability to modulate various cellular signaling pathways. While there are advantages and limitations to using Diotigenin in lab experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
Diotigenin can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial transformation. The most common method of extraction is from Fenugreek seeds, where Diotigenin is present in high concentrations. Chemical synthesis involves the use of chemical reactions to produce Diotigenin from simpler compounds. Microbial transformation involves the use of microorganisms to convert one compound into another.
Aplicaciones Científicas De Investigación
Diotigenin has been the subject of many scientific studies due to its potential therapeutic properties. Some of the areas of research include anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that Diotigenin can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism.
Propiedades
Número CAS |
17114-30-6 |
|---|---|
Nombre del producto |
Diotigenin |
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16+,17-,18+,19-,20-,21-,22-,23+,24+,25-,26+,27+/m0/s1 |
Clave InChI |
LLBKWFWTEWVDKM-FZOSFLJOSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H]([C@@H]6O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



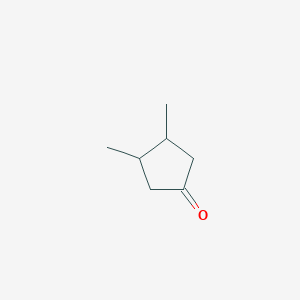
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
